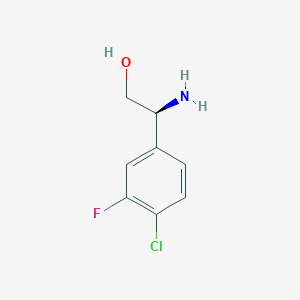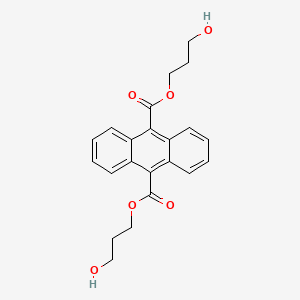
Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate: is an organic compound with the molecular formula C22H22O6 It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features two 3-hydroxypropyl ester groups attached to the 9 and 10 positions of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate typically involves the esterification of anthracene-9,10-dicarboxylic acid with 3-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of anthracene derivatives with reduced ester groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted anthracene derivatives with new functional groups.
Scientific Research Applications
Chemistry: Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate is used as a precursor in the synthesis of various anthracene-based compounds. Its photophysical properties make it valuable in the development of fluorescent materials and sensors.
Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes and imaging applications. Its ability to emit light upon excitation makes it useful in fluorescence microscopy and flow cytometry.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.
Mechanism of Action
The mechanism of action of Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate involves its ability to absorb light and undergo electronic transitions. Upon excitation, the compound can emit light, making it useful in fluorescence-based applications. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
Anthracene-9,10-dicarboxylic acid: A precursor to Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate, used in the synthesis of various anthracene derivatives.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene-based compound with similar photophysical properties.
9,10-Anthracenediboronic acid bis(pinacol) ester: Used in the synthesis of complex organic molecules and materials.
Uniqueness: this compound is unique due to its dual hydroxypropyl ester groups, which enhance its solubility and reactivity compared to other anthracene derivatives. Its specific structure allows for unique photophysical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
74460-24-5 |
|---|---|
Molecular Formula |
C22H22O6 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C22H22O6/c23-11-5-13-27-21(25)19-15-7-1-2-8-16(15)20(22(26)28-14-6-12-24)18-10-4-3-9-17(18)19/h1-4,7-10,23-24H,5-6,11-14H2 |
InChI Key |
BSCMHFBRDAUTFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)OCCCO)C(=O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


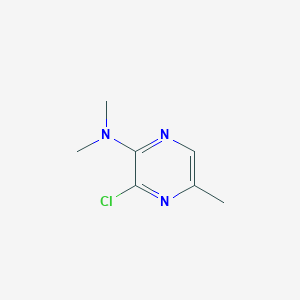

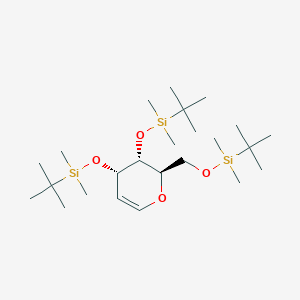
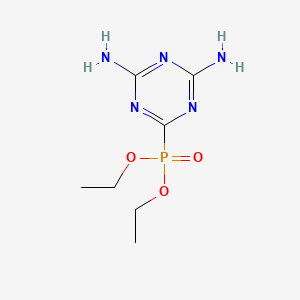
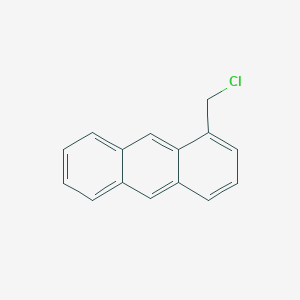
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
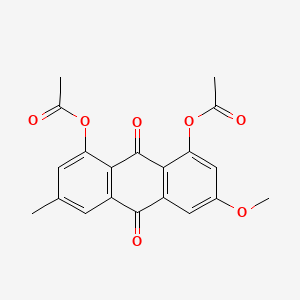
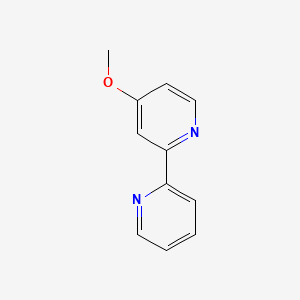

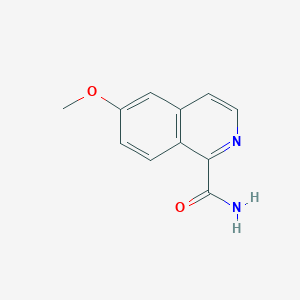

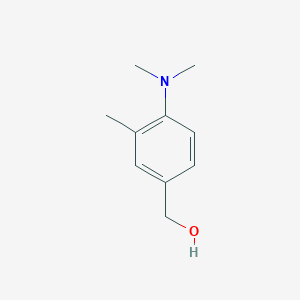
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
